2-(Acetylamino)phenyl 4-methoxybenzoate
Description
2-(Acetylamino)phenyl 4-methoxybenzoate is an ester derivative combining a 4-methoxybenzoate moiety with a 2-(acetylamino)phenyl group. Its structure features key functional groups: a methoxy group (electron-donating), an acetylated amino group (enhancing stability and bioavailability), and an ester linkage (critical for hydrolysis reactivity).
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2-acetamidophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)17-14-5-3-4-6-15(14)21-16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
GKCDTGUBXAKFQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Notes:
- Methyl 4-acetamido-2-hydroxybenzoate () shares the acetylamino and ester groups but replaces the methoxy with a hydroxyl group, increasing polarity and altering solubility. It is used as a precursor for brominated or chlorinated derivatives (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) .
- FE@SNAP () incorporates a 3-(acetylamino)phenyl group within a complex pyrimidine-carboxylate structure. This highlights the role of acetylamino phenyl motifs in enhancing receptor binding affinity in neuropharmaceuticals .
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